molecular formula C24H25FO5S B192856 Canagliflozin CAS No. 842133-18-0

Canagliflozin

Cat. No.: B192856
CAS No.: 842133-18-0
M. Wt: 444.5 g/mol
InChI Key: XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
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Mechanism of Action

Target of Action

Canagliflozin primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is found in the proximal tubules of the kidney and is responsible for the reabsorption of filtered glucose from the renal tubular lumen back into the body .

Mode of Action

This compound works by inhibiting the SGLT2 co-transporter . This inhibition blocks the reabsorption of glucose in the proximal tubule, lowering the renal threshold for glucose and thereby increasing glucose excretion . This mechanism of action is insulin-independent .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates glycolysis and upregulates fatty acid oxidation . It also influences intestinal fatty acid and bile acid metabolism . Furthermore, it has been shown to induce fasting-like and aestivation-like metabolic patterns, both of which contribute to the regulation of metabolic reprogramming in diabetic kidney disease .

Pharmacokinetics

This compound is primarily metabolized by UGT enzymes (UGT1A9, UGT2B4) to O-glucuronides (M7 and M5) and minimally by CYP3A4 . Following administration, 41.5% and 10.2% of this compound is eliminated in the feces as this compound and metabolites, respectively, and approximately 33% is eliminated in the urine, mainly as O-glucuronide metabolites .

Result of Action

The end result of this compound administration is increased urinary excretion of glucose and less renal absorption of glucose, decreasing glucose concentration in the blood and improving glycemic control . It also reduces HbA1c by approximately 1.0% . Furthermore, it has been shown to ameliorate diabetic kidney disease by inducing fasting-like and aestivation-like metabolic patterns .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet and exercise regimen . Additionally, the drug’s action may be influenced by the presence of other medications, particularly those that inhibit or induce CYP3A4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of canagliflozin involves multiple steps, starting from the preparation of key intermediates. One of the methods includes the formation of a suspension system of this compound in water or a mixed solvent, followed by crystallization . Another method involves dissolving intermediates in solvents like tetrahydrofuran and methanol, followed by hydrolysis using hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the solubility and bioavailability of the compound. Techniques such as microemulsion preconcentrates are employed to improve the solubility and oral bioavailability of this compound . The optimized formulation is evaluated for its dissolution rate, permeation rate, and oral bioavailability.

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004469
Record name Canagliflozin
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Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

‎642.9±55.0
Record name Canagliflozin
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Solubility

almost insoluble, Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/
Record name Canagliflozin
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Record name Canagliflozin
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Mechanism of Action

The sodium-glucose co-transporter2 (SGLT2), is found in the proximal tubules of the kidney, and reabsorbs filtered glucose from the renal tubular lumen. Canagliflozin inhibits the SGLT2 co-transporter. This inhibition leads to lower reabsorption of filtered glucose into the body and decreases the renal threshold for glucose (RTG), leading to increased glucose excretion in the urine., Sodium-glucose co-transporter 2 (SGLT2), expressed in the proximal renal tubules, is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen. Canagliflozin is an inhibitor of SGLT2. By inhibiting SGLT2, canagliflozin reduces reabsorption of filtered glucose and lowers the renal threshold for glucose (RTG), and thereby increases urinary glucose excretion (UGE).
Record name Canagliflozin
Source DrugBank
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CAS No.

842133-18-0
Record name Canagliflozin
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Record name Canagliflozin
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Record name (1S)-1,5-Anhydro-1-C-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl]}-4-methylphenyl)-D-glucitol
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Record name CANAGLIFLOZIN ANHYDROUS
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Record name Canagliflozin
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Melting Point

68-72
Record name Canagliflozin
Source DrugBank
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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